6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core substituted with a 4-chlorophenyl group at position 6 and a carboxylic acid at position 3. Its structural uniqueness lies in the electronic effects imparted by the chlorine atom and the carboxylic acid group, which influence solubility, reactivity, and biological interactions. This compound is commercially available (95% purity, CAS: 912770-34-4) and serves as a scaffold for derivatives with diverse pharmacological activities .
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZNLUSBLMONHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649279 | |
| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-34-4 | |
| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-haloketones under acidic conditions to yield the imidazo[2,1-b][1,3]thiazole core. The carboxylic acid group is introduced via subsequent oxidation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
- Reaction with methanol : Forms methyl ester derivatives using concentrated H₂SO₄ as a catalyst at reflux temperatures .
- Reaction with ethanol : Produces ethyl esters under similar conditions, with yields ranging from 70–85% .
text6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid (1 mmol) + Ethanol (10 mL) + H₂SO₄ (0.1 mL) Reflux for 6 hours → Ethyl ester (Yield: 78%)
Amide Formation
The carboxylic acid reacts with amines via coupling agents to form amides. Key reagents include:
- EDC/HOBt : Facilitates amide bond formation with primary/secondary amines .
- Thiosemicarbazide : Forms thiadiazole derivatives via cyclocondensation .
textCarboxylic acid + Piperazine derivative (1.2 eq) + EDC (1.5 eq) in DMF, 0°C → RT, 12 hours → Imidazo-thiazole-sulfonyl piperazine conjugates (Yield: 65–80%)
Nucleophilic Acyl Substitution
Conversion to acid chlorides enables further derivatization:
- Reagent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
- Applications : Acid chlorides react with nucleophiles (e.g., amines, alcohols) to form esters, amides, or anhydrides .
| Derivative | Reagent | Product Yield |
|---|---|---|
| Acid chloride | SOCl₂, 60°C | 92% |
| Anhydride | Ac₂O, reflux | 68% |
Cyclization Reactions
The compound participates in heterocycle formation:
- With phenacyl bromides : Forms fused imidazo-thiadiazoles under reflux in ethanol .
- With thiosemicarbazide : Generates 1,3,4-thiadiazole derivatives via POCl₃-mediated cyclization .
text1. Condensation with phenacyl bromide → Iminothiadiazole intermediate 2. Dehydrative cyclization → Fused imidazo[2,1-b][1,3,4]thiadiazole
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes halogenation and nitration:
- Chlorination : Using Cl₂/FeCl₃ introduces additional chlorine atoms at the 5-position.
- Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the para position of the phenyl ring .
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-(4-Chloro-3-nitrophenyl) derivative |
| Bromination | Br₂/FeBr₃, 50°C | 6-(4-Chloro-2-bromophenyl) analogue |
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
- Anticancer activity : Ester derivatives show improved cell permeability and cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MCF7) cell lines .
- Antimicrobial effects : Amide conjugates with piperazine display moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Structure-Activity Relationship (SAR) :
| Derivative Type | Substituent | IC₅₀ (µM) |
|---|---|---|
| Carboxylic acid | -COOH | >100 |
| Methyl ester | -COOCH₃ | 58.2 |
| Piperazine amide | -CON(C₂H₄)₂NHSO₂Ar | 22.7 |
Stability and Degradation
Scientific Research Applications
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves the interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Position 3 Modifications
- Carboxylic Acid vs. Esters are often prodrugs, as seen in ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride, which may hydrolyze to active acids in vivo . Impact: Esters generally exhibit higher yields in synthesis (e.g., 79% for ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate) compared to free acids, which require additional deprotection steps .
Position 5 and 6 Modifications
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde oxime) :
CITCO substitutes position 5 with a carbaldehyde oxime group, making it a selective human constitutive androstane receptor (CAR) agonist. This contrasts with the carboxylic acid at position 3, which may target different biological pathways .
Physicochemical Properties
- Esters (e.g., 5j) exhibit lower melting points (118–120°C) due to reduced crystallinity .
Solubility : Carboxylic acids are more polar and water-soluble than esters or carbaldehydes. CITCO’s oxime group may enhance solubility in organic solvents .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticancer agent, immunomodulatory effects, and other therapeutic applications.
- Molecular Formula : C₁₂H₇ClN₂O₂S
- CAS Number : 912770-34-4
- Molecular Weight : 262.71 g/mol
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to activate the Constitutive Androstane Receptor (CAR), which plays a role in regulating drug metabolism and cancer cell proliferation.
- Mechanism of Action : The compound acts as a selective agonist for CAR, leading to increased transcription of target genes associated with drug metabolism and resistance. In vitro studies have shown that it enhances the efficacy of anticancer agents when used in combination therapies .
- Case Studies :
Immunomodulatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess immunomodulatory properties. The specific compound under discussion has shown promise in modulating immune responses:
- Research Findings : Studies have demonstrated that it can enhance the activity of immune cells, potentially aiding in the treatment of various immune-related disorders. For instance, its application in models of autoimmune diseases has indicated a reduction in inflammatory markers .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens.
- Study Results : In vitro assays have shown efficacy against bacterial strains, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance its antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances anticancer and antimicrobial activities |
| Carboxylic Acid Moiety | Essential for immunomodulatory effects |
| Positioning of Functional Groups | Critical for maximizing receptor binding and biological activity |
Q & A
Q. 1.1. What are the established synthetic routes for 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted thiazole precursors with carboxylic acid derivatives. For example, Harraga et al. (as cited in ) describe a method where 2-amino-thiazole intermediates are refluxed with acetic acid derivatives and sodium acetate catalysts. Yield optimization requires precise control of temperature (reflux conditions at 100–120°C), stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of amine to carbonyl compound), and purification via recrystallization from DMF/acetic acid mixtures .
Q. 1.2. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in , which resolved the imidazothiazole core and chlorophenyl substituent geometry. Complementary techniques include:
- NMR : H/C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ ~170 ppm).
- HRMS : To confirm molecular ion peaks (e.g., [M+H] at m/z 307.03 for CHClNOS).
- FTIR : Carboxylic acid C=O stretches (~1700 cm) and thiazole ring vibrations (~1600 cm) .
Advanced Research Questions
Q. 2.1. What computational strategies are employed to predict the compound’s bioactivity and optimize its pharmacological profile?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets. For instance, highlights reaction path searches using quantum chemical calculations to predict binding affinities to acetylcholinesterase (AChE). Key parameters include:
Q. 2.2. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-Activity Relationship (SAR) studies reveal that:
- Chlorophenyl position : Para-substitution (4-chloro) enhances hydrophobic interactions in enzyme active sites compared to ortho/meta positions.
- Carboxylic acid group : Esterification (e.g., methyl ester prodrugs) improves bioavailability but reduces in vitro potency by ~30% due to decreased hydrogen bonding .
Q. 2.3. How can conflicting data on in vitro vs. in vivo efficacy be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8 in lysosomal compartments) or serum protein binding.
- Metabolic stability : Cytochrome P450-mediated oxidation (e.g., CYP3A4) may reduce plasma concentrations. Mitigation strategies include:
Methodological Challenges and Solutions
Q. 3.1. What experimental designs are optimal for scaling up synthesis without compromising purity?
A factorial design (e.g., Taguchi method) identifies critical parameters:
Q. 3.2. How are spectral data contradictions (e.g., NMR vs. SC-XRD) addressed?
Contradictions between NMR peak splitting and crystallographic symmetry may arise from dynamic processes (e.g., ring puckering). Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
